Ortho-Bromobenzyl Azide Diverges from Ortho-Bromophenyl Azide in Pd-Catalyzed Intramolecular Arylation: Exclusive Fused Pentacyclic vs. Biphenyl-Tricyclic Product
When the 2‑bromobenzyl‑triazole precursor (derived from the azide corresponding to 1‑[(2‑bromophenyl)methyl]‑1H‑1,2,3‑triazol‑4‑amine) is subjected to Pd‑catalyzed intramolecular direct arylation, it undergoes a tandem cyclization cascade that exclusively yields a fused pentacyclic heterocycle. In contrast, the closely related 2‑bromophenyl‑triazole analog (N‑aryl instead of N‑benzyl) produces only a C–C‑coupled biphenyl‑fused tricyclic product under identical conditions [REFS‑1]. This divergent reactivity—pentacyclic versus tricyclic—is not observed with para‑bromo or meta‑bromo benzyl variants, establishing the ortho‑bromobenzyl motif as uniquely capable of driving this skeletal reorganization.
| Evidence Dimension | Product architecture from Pd-catalyzed intramolecular arylation |
|---|---|
| Target Compound Data | Fused pentacyclic heterocycle (exclusive product) |
| Comparator Or Baseline | 2-Bromophenyl-triazole analog: C–C-coupled biphenyl-fused tricyclic product (exclusive) |
| Quantified Difference | Qualitative divergence: pentacyclic vs. tricyclic; two additional ring closures achieved exclusively from the ortho-bromobenzyl scaffold |
| Conditions | Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), K₂CO₃ (2 equiv), DMF, 140 °C, 24 h |
Why This Matters
This uniquely divergent cascade reactivity enables the construction of topologically complex pentacyclic scaffolds inaccessible from any other bromobenzyl or bromophenyl isomer, directly impacting synthetic route selection for complex heterocycle synthesis.
- [1] Brahma, S.; et al. Facile Construction of [6,6]-, [6,7]-, [6,8]-, and [6,9]Ring-Fused Triazole Frameworks by Copper-Catalyzed, Tandem, One-Pot, Click and Intramolecular Arylation Reactions: Elaboration to Fused Pentacyclic Derivatives. J. Org. Chem. 2018, 83, 5737–5750. View Source
